Odor Threshold of sec-Butyl Disulfide vs. Di-n-butyl Disulfide vs. Di-tert-butyl Disulfide
Odor threshold concentration in air is a critical parameter for flavoring agent selection. sec-Butyl disulfide exhibits an odor threshold of 0.000021 ppm . Compared to di-n-butyl disulfide (0.00021 ppm), sec-butyl disulfide is approximately 10-fold more potent (lower threshold) . Compared to di-tert-butyl disulfide (0.0018 ppm), sec-butyl disulfide is approximately 86-fold more potent . This higher potency enables lower usage levels for equivalent sensory impact.
| Evidence Dimension | Odor threshold concentration (ppm in air) |
|---|---|
| Target Compound Data | 0.000021 ppm |
| Comparator Or Baseline | Di-n-butyl disulfide: 0.00021 ppm; Di-tert-butyl disulfide: 0.0018 ppm |
| Quantified Difference | 10× lower threshold vs. di-n-butyl; 86× lower threshold vs. di-tert-butyl |
| Conditions | Standardized odor threshold determination per published compendia |
Why This Matters
Lower odor threshold translates to reduced usage quantity for target flavor intensity, lowering formulation cost and minimizing off-flavor risk in complex food matrices.
